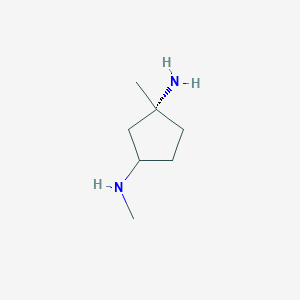
(1S,3R)-N1,3-dimethylcyclopentane-1,3-diamine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(1S,3R)-N1,3-dimethylcyclopentane-1,3-diamine is a chiral diamine compound with significant importance in various fields of chemistry and biology. Its unique stereochemistry and functional groups make it a valuable building block for synthesizing complex molecules and studying stereochemical effects in reactions.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (1S,3R)-N1,3-dimethylcyclopentane-1,3-diamine typically involves the use of chiral precursors or catalysts to ensure the desired stereochemistry. One efficient method involves the hydrogenation of a chiral precursor derived from L-aspartic acid . The reaction conditions include the use of hydrogen gas and a suitable catalyst, such as palladium on carbon, under mild temperatures and pressures .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the compound. Additionally, the use of chiral catalysts and advanced purification techniques ensures the production of enantiomerically pure compounds.
Chemical Reactions Analysis
Types of Reactions
(1S,3R)-N1,3-dimethylcyclopentane-1,3-diamine undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using hydrogen gas and a suitable catalyst, such as palladium on carbon.
Substitution: The compound can undergo nucleophilic substitution reactions, where the amino groups are replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an aqueous solution under acidic conditions.
Reduction: Hydrogen gas with palladium on carbon as a catalyst under mild temperatures and pressures.
Substitution: Nucleophiles such as alkyl halides or acyl chlorides in the presence of a base like sodium hydroxide.
Major Products Formed
Oxidation: The major products include cyclopentanone derivatives.
Reduction: The major products are the corresponding amines.
Substitution: The major products depend on the nucleophile used, resulting in various substituted cyclopentane derivatives.
Scientific Research Applications
(1S,3R)-N1,3-dimethylcyclopentane-1,3-diamine has several scientific research applications:
Chemistry: It is used as a chiral building block for synthesizing complex organic molecules and studying stereochemical effects in reactions.
Biology: The compound is used in the synthesis of biologically active molecules, including potential drug candidates.
Industry: The compound is used in the production of fine chemicals and as a catalyst in various industrial processes
Mechanism of Action
The mechanism of action of (1S,3R)-N1,3-dimethylcyclopentane-1,3-diamine involves its interaction with specific molecular targets and pathways. For example, it can inhibit the activity of certain enzymes by binding to their active sites, thereby affecting the biochemical pathways they regulate. The compound’s stereochemistry plays a crucial role in its binding affinity and specificity .
Comparison with Similar Compounds
Similar Compounds
- (1S,3S)-N1,3-dimethylcyclopentane-1,3-diamine
- (1R,3R)-N1,3-dimethylcyclopentane-1,3-diamine
- (1R,3S)-N1,3-dimethylcyclopentane-1,3-diamine
Uniqueness
(1S,3R)-N1,3-dimethylcyclopentane-1,3-diamine is unique due to its specific stereochemistry, which imparts distinct chemical and biological properties. Its enantiomeric purity and ability to form specific interactions with molecular targets make it valuable for research and industrial applications .
Properties
Molecular Formula |
C7H16N2 |
|---|---|
Molecular Weight |
128.22 g/mol |
IUPAC Name |
(1R)-3-N,1-dimethylcyclopentane-1,3-diamine |
InChI |
InChI=1S/C7H16N2/c1-7(8)4-3-6(5-7)9-2/h6,9H,3-5,8H2,1-2H3/t6?,7-/m1/s1 |
InChI Key |
GUOBCTXGGISVMS-COBSHVIPSA-N |
Isomeric SMILES |
C[C@]1(CCC(C1)NC)N |
Canonical SMILES |
CC1(CCC(C1)NC)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


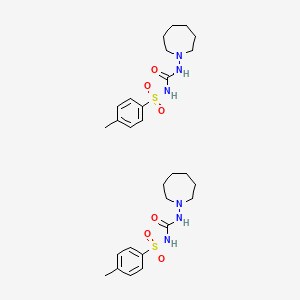
![4-[5-(3-Methoxyphenyl)-3-(prop-2-yn-1-yl)imidazol-4-yl]phenyl sulfurofluoridate](/img/structure/B14792496.png)
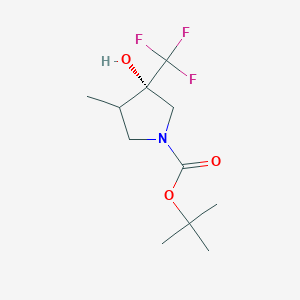
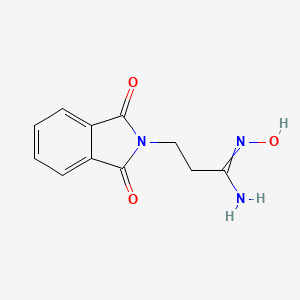
![9H-fluoren-9-ylmethyl 4-fluoro-2-[methoxy(methyl)carbamoyl]pyrrolidine-1-carboxylate](/img/structure/B14792517.png)
![(1R,2S,5S,6S)-Ethyl 2-(4-(trifluoromethyl)phenyl)-3-azabicyclo[3.1.0]hexane-6-carboxylate](/img/structure/B14792532.png)

![Methyl 4-acetamido-2-[(4-chlorophenyl)methyl]piperidine-1-carboxylate](/img/structure/B14792546.png)
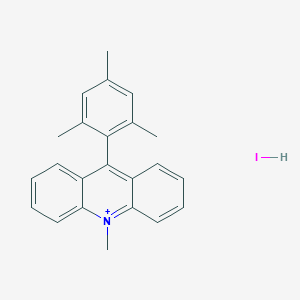

![5,5,5-Trifluoro-4-[(4-fluorophenyl)amino]pentanoic acid](/img/structure/B14792575.png)
![2-[4,5-dihydroxy-6-(hydroxymethyl)-2-[(6R,8S,9S,13R)-8-hydroxy-5',7,9,13-tetramethylspiro[5-oxapentacyclo[10.8.0.02,9.04,8.013,18]icos-18-ene-6,2'-oxane]-16-yl]oxyoxan-3-yl]oxy-6-methyloxane-3,4,5-triol](/img/structure/B14792576.png)
![5-(4-Fluoro-phenyl)-7-methyl-8-oxo-7,8-dihydro-[1,7]naphthyridine-6-carbaldehyde](/img/structure/B14792592.png)
![2-Azetidinone, 1-(4-fluorophenyl)-3-[3-(4-fluorophenyl)-3-oxopropyl]-4-[4-(2-propen-1-yloxy)phenyl]-](/img/structure/B14792593.png)
